molecular formula C24H18F3N5O3 B3002576 N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 922043-20-7

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide

カタログ番号: B3002576
CAS番号: 922043-20-7
分子量: 481.435
InChIキー: SAYIMCTVKYBCBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-Oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule designed for biochemical research. This compound features a pyrazolopyrimidine core, a common scaffold in medicinal chemistry known for its potential to interact with kinase enzymes and other ATP-binding proteins (see similar pyrazolopyrimidine derivatives in our catalog) . The molecule is further functionalized with a benzofuran-2-carboxamide group, which can influence its physicochemical properties and binding affinity. Its specific research value is hypothesized to lie in the exploration of signal transduction pathways, particularly as a potential inhibitor for various cellular processes. Researchers may utilize this compound in in vitro assays to study enzyme kinetics, cell proliferation, and apoptosis. The presence of the trifluoromethyl group enhances metabolic stability and membrane permeability, making it a candidate for cellular-level studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the available literature for this compound's specific molecular targets and confirmed mechanisms of action prior to use.

特性

IUPAC Name

N-[2-[4-oxo-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N5O3/c25-24(26,27)17-6-3-4-15(10-17)13-31-14-29-21-18(23(31)34)12-30-32(21)9-8-28-22(33)20-11-16-5-1-2-7-19(16)35-20/h1-7,10-12,14H,8-9,13H2,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYIMCTVKYBCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound falls under the category of pyrazolo[3,4-d]pyrimidines, which are known for their diverse pharmacological properties including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyrazolo[3,4-d]pyrimidine Core : This nitrogen-containing heterocyclic structure is crucial for its biological activity.
  • Trifluoromethyl Group : Known to enhance lipophilicity and metabolic stability.
  • Benzofuran Moiety : This contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation.

Mechanism of Action :

  • Kinase Inhibition : The compound acts as a kinase inhibitor by mimicking ATP binding in the active sites of kinases, which are often overactive in cancer cells.
  • Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cell lines, leading to apoptosis.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Pyrazolo[3,4-d]pyrimidines have been shown to inhibit nitric oxide (NO) release and downregulate pro-inflammatory cytokines such as TNF-α and IL-6.

Research Findings :
A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine significantly reduced LPS-induced NO production in macrophages, indicating a robust anti-inflammatory effect .

Antimicrobial Activity

The compound has shown promise against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Study 1: Anticancer Efficacy

In a recent study published in Medicinal Chemistry, a series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested against different cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced potency compared to their non-substituted counterparts .

CompoundCell Line TestedIC50 (µM)
1HeLa15
2MCF712
3A54910

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of similar compounds. The study found that certain derivatives effectively inhibited COX-2 and iNOS expression in vitro, showcasing their potential as therapeutic agents for inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide can be influenced by structural modifications:

  • Substituents on the Pyrazole Ring : Varying the electron-withdrawing or donating groups can alter potency.
  • Length of Alkyl Chains : Modifications in the ethyl chain attached to the benzofuran moiety can impact solubility and bioavailability.

科学的研究の応用

Antimicrobial Properties

Studies have indicated that derivatives of the pyrazolo-pyrimidine scaffold exhibit antimicrobial activity. For example, compounds with similar structures have shown effectiveness against various bacterial strains by inhibiting essential metabolic pathways .

Anticancer Activity

Research has demonstrated that compounds containing the pyrazolo-pyrimidine framework can inhibit cancer cell proliferation. Mechanistic studies suggest that they may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival .

DPP-IV Inhibition

The compound's structural similarity to known DPP-IV inhibitors suggests potential applications in diabetes management. DPP-IV inhibitors are crucial for enhancing insulin secretion and reducing blood glucose levels .

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • Case Study 1: A derivative with a similar structure was evaluated for its antimicrobial properties against resistant strains of bacteria. Results showed significant inhibition at low concentrations, indicating its potential as a lead compound for antibiotic development .
  • Case Study 2: In cancer research, a series of pyrazolo-pyrimidine derivatives were tested against various cancer cell lines. One compound exhibited IC50 values in the nanomolar range, demonstrating potent anticancer activity .

類似化合物との比較

Comparison with Structural Analogs

Key Structural Modifications and Their Implications

The compound’s closest analog, N-(2-{4-oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide (), replaces the benzofuran-2-carboxamide with a butanamide group. This structural divergence significantly alters physicochemical properties:

Property Target Compound Butanamide Analog
Molecular Weight ~505.45 g/mol ~437.42 g/mol
Hydrogen Bond Donors 2 (amide NH, pyrimidinone NH) 2 (amide NH, pyrimidinone NH)
LogP (Predicted) ~3.8 (higher lipophilicity) ~2.9 (lower lipophilicity)
Aromatic Surface Area Increased (benzofuran + benzene) Reduced (single benzene ring)

However, the higher molecular weight of the target compound could reduce solubility, necessitating formulation optimization .

Electronic and Steric Effects

The trifluoromethyl group in both compounds introduces strong electron-withdrawing effects, stabilizing the pyrimidinone core and influencing electrostatic interactions with target proteins. However, the benzofuran-2-carboxamide in the target compound introduces additional steric bulk, which may restrict binding to shallow active sites but improve selectivity for deeper hydrophobic pockets .

Methodological Considerations for Similarity Analysis

Compound similarity assessments rely on molecular descriptors like topological polar surface area (TPSA), van der Waals volume, and electronic parameters (). For example:

  • 2D-HPTLC and LC/MS profiling () highlight how minor structural changes (e.g., hydroxylation or amide substitution) alter chromatographic retention and bioactivity.
  • Hydrogen bonding capacity, as seen in flavonoid studies (), correlates with solubility and target binding; the target compound’s dual amide groups likely enhance hydrogen-bond donor activity compared to analogs with ester or ether linkages.

Q & A

Q. What synthetic strategies are recommended for constructing the pyrazolo[3,4-d]pyrimidinone core of this compound?

The pyrazolo[3,4-d]pyrimidinone scaffold can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters or nitriles. For example, O-benzyl hydroxylamine hydrochloride (125 mmol scale) reacts with trifluoromethylbenzoyl chloride in acetonitrile under potassium carbonate catalysis to form key intermediates . Optimization of reaction time and temperature (e.g., reflux conditions) improves yield.

Q. How can the benzofuran-2-carboxamide moiety be introduced into the target molecule?

The benzofuran carboxamide group is typically coupled to the pyrazolo-pyrimidinone ethylamine intermediate using carbodiimide-based reagents (e.g., EDC·HCl/HOBt·H₂O) in dichloromethane or DMF. Triethylamine is often added to neutralize HCl byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity.

Q. What spectroscopic techniques are critical for structural validation?

  • ¹H NMR : Confirms regiochemistry of pyrazolo-pyrimidinone (e.g., singlet for NH at δ 10–12 ppm) and benzofuran protons (aromatic signals at δ 6.5–8.0 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities.
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during scale-up synthesis?

Discrepancies in yields often arise from variations in reagent purity, solvent dryness, or mixing efficiency. Use Design of Experiments (DoE) to systematically test variables (e.g., temperature, stoichiometry) and apply statistical models (e.g., ANOVA) to identify critical factors . For example, optimizing the molar ratio of O-benzyl hydroxylamine to trifluoromethylbenzoyl chloride (1:1.2) reduces side-product formation .

Q. What computational methods are suitable for predicting the compound’s target engagement?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or enzymes (e.g., bacterial PPTases) based on structural analogs .
  • DFT Calculations : Analyze electron density maps to assess reactivity of the trifluoromethyl group and benzofuran carboxamide .
  • MD Simulations : Predict binding stability in aqueous environments (e.g., solvation effects on the pyrazolo-pyrimidinone core) .

Q. How can metabolic stability be improved without compromising target affinity?

  • Isotopic Labeling : Introduce deuterium at metabolically labile sites (e.g., ethyl linker) to slow CYP450-mediated oxidation .
  • Prodrug Design : Mask the carboxamide group as a pivaloyloxymethyl ester, which hydrolyzes in vivo to release the active compound .
  • SAR Studies : Replace the 3-(trifluoromethyl)benzyl group with bioisosteres (e.g., 3-chlorobenzyl) to balance lipophilicity and metabolic clearance .

Q. What strategies mitigate off-target effects in cellular assays?

  • Counter-Screening : Test against panels of related kinases or receptors (e.g., EGFR, VEGFR) to identify selectivity .
  • CRISPR-Cas9 Knockout : Validate target-specific activity by comparing cytotoxicity in wild-type vs. target-deficient cell lines .
  • Metabolomic Profiling : Use LC-HRMS to detect off-target metabolite formation (e.g., hydroxylated derivatives) .

Methodological Considerations

  • Controlled Synthesis : For reproducibility, maintain anhydrous conditions (e.g., molecular sieves in acetonitrile) and monitor reaction progress via TLC .
  • Data Contradictions : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Scale-Up Challenges : Implement flow chemistry for exothermic steps (e.g., cyclocondensation) to enhance heat dissipation and safety .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。